molecular formula C11H12N2O2S B8430964 Ethyl 5-amino-1,2-benzisothiazole-3-acetate

Ethyl 5-amino-1,2-benzisothiazole-3-acetate

Cat. No.: B8430964
M. Wt: 236.29 g/mol
InChI Key: NOFXBQRGSCZHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1,2-benzisothiazole-3-acetate is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 2-(5-amino-1,2-benzothiazol-3-yl)acetate

InChI

InChI=1S/C11H12N2O2S/c1-2-15-11(14)6-9-8-5-7(12)3-4-10(8)16-13-9/h3-5H,2,6,12H2,1H3

InChI Key

NOFXBQRGSCZHSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NSC2=C1C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 10% acetic acid solution (31.0 mL) is stirred at 50° C., treated with iron powder (0.656 g), treated dropwise with a solution of ethyl 5-nitro-1,2-benzisothiazole-3-acetate (1.03 g, 3.88 mmol) in ethyl acetate, stirred at 50° C. for two hours, treated with additional iron powder (0.305 g), stirred at 50° C. for 15 minutes, and poured into saturated sodium hydrogen carbonate solution. The resultant aqueous mixture is extracted with ethyl acetate. The combined organic extracts are washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to obtain an oil. Column chromatography of the oil using silica gel and methylene chloride gives the title product as a yellow oil.
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Synthesis routes and methods II

Procedure details

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